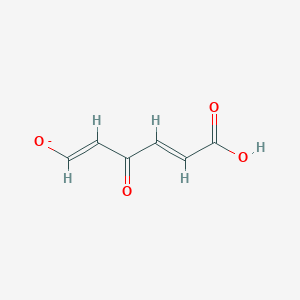

(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5O4- |

|---|---|

Molecular Weight |

141.1 g/mol |

IUPAC Name |

(1E,4E)-6-hydroxy-3,6-dioxohexa-1,4-dien-1-olate |

InChI |

InChI=1S/C6H6O4/c7-4-3-5(8)1-2-6(9)10/h1-4,7H,(H,9,10)/p-1/b2-1+,4-3+ |

InChI Key |

RJJITLLPAKUQGB-MVJNYCIBSA-M |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)/C=C/[O-] |

Canonical SMILES |

C(=CC(=O)O)C(=O)C=C[O-] |

Origin of Product |

United States |

Enzymatic Biosynthesis of 2e,4z 4 Hydroxy 6 Oxohexa 2,4 Dienoate

Hydroquinone (B1673460) 1,2-Dioxygenase (EC 1.13.11.66) as the Key Biocatalyst

Hydroquinone 1,2-dioxygenase is the central enzyme responsible for the production of (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate from hydroquinone. Its systematic name is benzene-1,4-diol:oxygen 1,2-oxidoreductase (decyclizing) wikipedia.org.

Enzyme Classification and Nomenclature (Oxidoreductases; Oxygenases)

Hydroquinone 1,2-dioxygenase is classified under EC number 1.13.11.66. As an oxidoreductase , it catalyzes a reaction involving the transfer of electrons from a substrate (hydroquinone) to an oxidant (molecular oxygen). More specifically, it is categorized as an oxygenase , and further as a dioxygenase , because it incorporates both atoms of a molecule of oxygen into the substrate nih.govrsc.org.

Catalytic Reaction: Extradiol Ring Cleavage of Hydroquinone

The enzyme catalyzes the following chemical reaction:

Benzene-1,4-diol + O₂ ⇌ this compound wikipedia.org

This reaction involves the extradiol ring cleavage of hydroquinone. This means the cleavage of the aromatic ring occurs at a carbon-carbon bond adjacent to the two hydroxyl groups of the substrate nih.govrsc.org. This is in contrast to intradiol cleavage, which breaks the bond between the hydroxylated carbons.

Enzymatic Mechanism and Cofactor Requirements (Non-heme-Iron(II)-Dependent)

Hydroquinone 1,2-dioxygenase is a non-heme-iron(II)-dependent enzyme wikipedia.org. The catalytic activity relies on a ferrous iron (Fe²⁺) ion located in the active site. This iron cofactor is essential for the binding and activation of molecular oxygen nih.govacs.org.

The proposed catalytic cycle for extradiol dioxygenases, including Hydroquinone 1,2-dioxygenase, generally involves the following steps nih.govacs.orgnsf.gov:

Substrate Binding: The hydroquinone substrate binds to the Fe(II) center in the active site.

Oxygen Binding: Molecular oxygen then binds to the ferrous iron, forming a ternary enzyme-substrate-O₂ complex.

Electron Transfer and Attack: An electron is transferred from the substrate to the bound oxygen, leading to the formation of a superoxide radical and a substrate radical. This is followed by the attack of the activated oxygen on the aromatic ring.

Ring Cleavage: The carbon-carbon bond is cleaved, leading to the formation of a linear product.

Product Release: The final product, this compound, is released from the active site, regenerating the enzyme for another catalytic cycle.

Substrate Scope and Regiospecificity of Hydroquinone 1,2-Dioxygenase

Transformation of Diverse Hydroquinone Substrates

Hydroquinone 1,2-dioxygenase exhibits a degree of substrate promiscuity, being capable of transforming a variety of substituted hydroquinones. This broad substrate scope allows microorganisms to degrade a range of aromatic pollutants.

| Substrate | Product | Relative Activity (%) |

| Hydroquinone | This compound | 100 |

| Methylhydroquinone | Not specified | 115 |

| Methoxyhydroquinone | Not specified | 102 |

| Chlorohydroquinone (B41787) | Not specified | 65 |

| Bromohydroquinone | Not specified | 15 |

Data adapted from studies on Hydroquinone 1,2-dioxygenase from Pseudomonas fluorescens ACB.

Factors Influencing Enzymatic Efficiency and Selectivity

Several factors can influence the efficiency and selectivity of Hydroquinone 1,2-dioxygenase. The nature and position of substituents on the hydroquinone ring play a crucial role. For instance, electron-donating groups like methyl and methoxy can enhance the reaction rate, while electron-withdrawing groups like halogens can have a varied effect researchgate.net.

The regiospecificity of the ring cleavage can also be affected by the substitution pattern. For asymmetrically substituted hydroquinones, the enzyme may produce a mixture of products resulting from cleavage at different bonds researchgate.net.

Furthermore, the presence of certain compounds can inhibit the enzyme's activity. For example, some phenolic compounds can act as competitive inhibitors, and chelating agents that bind to the iron cofactor can inactivate the enzyme.

| Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | k_cat / K_m (s⁻¹µM⁻¹) |

| Hydroquinone | 2.2 | 6.1 (µmol/min/mg) | Not specified |

| 2,6-Dichlorohydroquinone | Not specified | Not specified | ~40-fold higher than 2,6-dimethylhydroquinone |

| 2-Chloro-6-methylhydroquinone | Not specified | Not specified | Not specified |

Kinetic data for Hydroquinone 1,2-dioxygenase from Sphingomonas sp. strain TTNP3 and Sphingobium chlorophenolicum. Note that k_cat for hydroquinone is presented in different units in the source material. researchgate.netresearchgate.net

Metabolic Fate and Downstream Pathways of 2e,4z 4 Hydroxy 6 Oxohexa 2,4 Dienoate

Integration within Microbial Degradation Pathways

The metabolism of (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate, also known as 4-hydroxymuconic semialdehyde, is a crucial step in several aerobic degradation pathways, particularly for phenolic compounds.

Under aerobic conditions, the microbial degradation of hydroquinone (B1673460) can proceed through two primary routes. nih.gov A common pathway involves the direct oxidative cleavage of the hydroquinone ring by the enzyme hydroquinone 1,2-dioxygenase. nih.govnih.gov This reaction yields this compound as the ring fission product. nih.govresearchgate.net

This intermediate is then acted upon by 4-hydroxymuconic semialdehyde dehydrogenase, an enzyme that catalyzes its oxidation to maleylacetate (B1240894). nih.gov Maleylacetate is subsequently converted to β-ketoadipate, which enters the central metabolism of the cell, typically the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water. nih.gov This pathway has been well-characterized in several bacterial species, where it serves as a central route for processing hydroquinone derived from various pollutants. nih.govnih.gov

The key enzymatic steps are summarized below:

Table 1: Key Enzymes in the Hydroquinone Catabolic Pathway via this compound| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Hydroquinone | Hydroquinone 1,2-dioxygenase | This compound |

| 2 | This compound | 4-hydroxymuconic semialdehyde dehydrogenase | Maleylacetate |

| 3 | Maleylacetate | Maleylacetate Reductase | β-ketoadipate |

The degradation pathways of xenobiotic compounds such as chlorocyclohexane (B146310) and chlorobenzene (B131634) can converge with hydroquinone catabolism. While direct degradation pathways for these compounds exist, some microbial routes involve initial transformation steps that lead to the formation of hydroquinone or related catechols, which are then funneled into the central aromatic degradation pathways. ethz.chacs.org

For instance, the degradation of 4-chlorophenol, a derivative of chlorobenzene, has been shown to proceed via a hydroquinone pathway in certain actinobacterium strains. nih.gov In such cases, an initial hydrolytic dechlorination event would yield hydroquinone, which is then cleaved to form this compound. Similarly, the degradation of the pesticide lindane (γ-hexachlorocyclohexane) in Sphingomonas paucimobilis involves the formation of 2,5-dichlorohydroquinone (B146588). nih.gov While this chlorinated hydroquinone is processed by a specialized set of enzymes, it highlights the role of hydroquinone-like intermediates in the breakdown of chlorinated alicyclic compounds. nih.gov The evolution of these pathways is often a result of the recruitment and combination of genes from different catabolic routes, allowing microorganisms to adapt to the presence of synthetic chemicals in the environment. nih.govnih.gov

Microbial Taxa Exhibiting this compound Metabolism

A variety of microorganisms across different genera have demonstrated the ability to metabolize this compound, reflecting the widespread distribution of hydroquinone degradation pathways in the bacterial domain.

Sphingomonas paucimobilis is a versatile bacterium known for its ability to degrade a wide array of recalcitrant aromatic compounds, including polycyclic aromatic hydrocarbons and pesticides. researchgate.netnih.gov Strains of Sphingomonas are frequently isolated from contaminated environments and serve as model organisms for studying bioremediation processes. nih.gov The genus Sphingomonas is known to possess hydroquinone 1,2-dioxygenases, the key enzyme that produces this compound from hydroquinone. nih.gov

In the context of chlorinated compounds, S. paucimobilis UT26 utilizes a well-characterized "lin" pathway for the degradation of γ-hexachlorocyclohexane (lindane). nih.gov This pathway involves the formation of chlorinated hydroquinones, which are then subject to ring cleavage, demonstrating the adaptability of the core hydroquinone degradation machinery within this species to handle substituted substrates. nih.gov

Pseudomonas fluorescens is another prominent bacterial species with well-documented capabilities for degrading aromatic compounds. mdpi.comnih.gov In P. fluorescens strain ACB, the catabolism of 4-hydroxyacetophenone proceeds through hydroquinone, which is then converted to this compound and subsequently to maleylacetate and β-ketoadipate. nih.gov This pathway is confirmed by both biochemical analysis of enzyme activities and genetic characterization of the gene cluster involved. nih.gov Other species within the Pseudomonas genus, such as Pseudomonas putida, also utilize hydroquinone as a ring-fission substrate, indicating this is a conserved pathway. nih.govmicrobiologyresearch.org

Beyond Sphingomonas and Pseudomonas, several other bacterial genera have been identified to harbor the necessary enzymes for this metabolic route. These include:

Burkholderia nih.gov

Mycobacterium nih.gov

Novosphingobium nih.gov

Sphingobium nih.gov

Azospirillum nih.gov

Brachymonas nih.gov

While the formation of this compound via direct hydroquinone ring cleavage is a significant pathway, it is not the only route for hydroquinone catabolism. A comparative analysis reveals alternative strategies employed by different microorganisms.

Table 2: Comparison of Aerobic Hydroquinone Degradation Pathways

| Pathway Feature | Pathway 1: Direct Ring Fission | Pathway 2: Initial Hydroxylation |

|---|---|---|

| Initial Step | Direct cleavage of hydroquinone ring | Hydroxylation of hydroquinone |

| Key Enzyme | Hydroquinone 1,2-dioxygenase | Hydroquinone hydroxylase |

| First Intermediate | This compound | 1,2,4-Trihydroxybenzene (Hydroxyhydroquinone) |

| Prevalence | Common in Gram-negative bacteria (e.g., Pseudomonas, Burkholderia) nih.govnih.gov | Found in both bacteria and fungi nih.gov |

| Ring Fission Substrate | Hydroquinone | 1,2,4-Trihydroxybenzene |

This diversity in metabolic strategies reflects the evolutionary adaptation of microorganisms to utilize various aromatic compounds as carbon and energy sources. The direct ring-fission pathway, which generates this compound, is particularly common in prokaryotes for the degradation of hydroquinone and related compounds like p-nitrophenol. nih.govnih.gov In contrast, the initial hydroxylation to 1,2,4-trihydroxybenzene represents a different biochemical logic for preparing the aromatic ring for cleavage. nih.gov The choice of pathway can be species-specific and depends on the genetic repertoire of the organism.

Genetic and Regulatory Framework of 2e,4z 4 Hydroxy 6 Oxohexa 2,4 Dienoate Metabolism

Identification and Characterization of Genes Encoding Hydroquinone (B1673460) 1,2-Dioxygenase

The central enzyme in the degradation of hydroquinone, leading to the formation of (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate, is hydroquinone 1,2-dioxygenase. The identification and characterization of the genes encoding this enzyme have been crucial to understanding the metabolic pathway at a molecular level.

Gene Cloning and Sequence Analysis (e.g., in Sphingomonas paucimobilis UT26)

A prime example of the genetic dissection of this pathway comes from studies on Sphingomonas paucimobilis UT26, a bacterium capable of utilizing the insecticide γ-hexachlorocyclohexane (γ-HCH) as a sole carbon and energy source. nih.gov In this organism, the degradation of γ-HCH proceeds through intermediates such as chlorohydroquinone (B41787) (CHQ) and hydroquinone (HQ). nih.gov

Researchers successfully cloned and characterized a gene designated linE, which is directly involved in the degradation of these hydroquinone intermediates. nih.gov Sequence analysis of the linE gene revealed that it encodes a protein of 321 amino acids. nih.gov This protein, LinE, was identified as a novel type of meta-cleavage dioxygenase, specifically a (chloro)hydroquinone 1,2-dioxygenase. nih.gov It exhibits a preference for cleaving the aromatic ring of hydroquinones, which have two hydroxyl groups in the para position. nih.gov

Further studies in other Sphingomonas species, such as strain TTNP3, have also identified genes encoding hydroquinone dioxygenase. In this strain, the enzyme is a heterotetramer composed of two different subunits. nih.govresearchgate.net

Genomic Organization and Operon Structures

The genes involved in the hydroquinone degradation pathway are often organized into operons, which are clusters of genes that are transcribed together as a single unit. This co-regulation allows for the coordinated expression of all the enzymes required for a specific metabolic process. youtube.com

In S. paucimobilis UT26, the linE gene is located upstream of the linD gene, which is also involved in the γ-HCH degradation pathway. nih.gov The linD gene encodes a reductive dehalogenase that converts 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ) to CHQ and subsequently to HQ. nih.gov The arrangement of these lin genes suggests a coordinated regulation of the entire degradation pathway. While some of the lin genes (linA, linB, and linC) are expressed constitutively, the expression of linD is inducible. nih.gov

The evolution of operons is a dynamic process, with genes being gained and lost over time, often driven by selection for specific gene expression patterns. nih.gov The organization of the hydroquinone degradation genes into operons is a testament to the evolutionary pressure to efficiently metabolize these compounds.

Transcriptional Regulation of Hydroquinone Degradation Pathways

The expression of the genes involved in hydroquinone degradation is tightly controlled at the transcriptional level. This regulation ensures that the necessary enzymes are produced only when their substrates are present, preventing wasteful energy expenditure.

Inducers and Repressors of Gene Expression

The expression of the hydroquinone degradation pathway is often induced by the presence of hydroquinone or its derivatives. For instance, in S. paucimobilis UT26, the expression of the linD gene is induced by 2,5-DCHQ. nih.gov This indicates that the substrate of the LinD enzyme acts as an inducer for its own synthesis.

In a broader context, the regulation of metabolic pathways can be influenced by various factors. For example, in the context of drug metabolism, certain phenolic antioxidants can induce phase II detoxification enzymes through the Keap1/Nrf2/ARE signaling pathway. nih.gov This highlights the complex interplay of inducers and regulatory proteins in controlling gene expression.

The presence of specific substrates can trigger a cascade of events leading to the activation of transcription factors, which then bind to promoter regions of the relevant genes and initiate their transcription. Conversely, in the absence of the inducer, repressor proteins may bind to the DNA and block transcription.

Molecular Mechanisms of Gene Control

The molecular mechanisms governing the regulation of hydroquinone degradation genes involve the interaction of regulatory proteins with specific DNA sequences. These interactions can either activate or repress gene transcription.

For example, the induction of the linD gene by 2,5-DCHQ in S. paucimobilis UT26 suggests the presence of a regulatory system that senses the concentration of this intermediate. nih.gov While the specific regulatory proteins for the lin genes are not fully elucidated in all cases, the principles of prokaryotic gene regulation, such as those observed in the well-studied lac operon, provide a model for understanding these mechanisms. youtube.com

Furthermore, environmental factors can influence gene expression through epigenetic modifications. For instance, hydroquinone exposure has been shown to affect DNA methylation patterns by influencing the activity of Ten Eleven Translocation (TET) enzymes. nih.govnih.gov While these studies were conducted in eukaryotic cells, they underscore the potential for environmental chemicals to modulate gene expression through various molecular mechanisms.

Horizontal Gene Transfer and Pathway Dissemination

The ability to degrade hydroquinone and other aromatic compounds is not confined to a single bacterial lineage. The genes encoding these metabolic pathways can be transferred between different species through a process known as horizontal gene transfer (HGT). nih.gov HGT plays a significant role in the evolution and dissemination of metabolic capabilities among microorganisms, allowing them to adapt to new environmental niches.

The presence of similar lin genes in different Sphingomonas strains, such as S. paucimobilis B90 and UT26, suggests that these genes may have been acquired through HGT. asm.org While the lin genes in strain B90 share high sequence identity with those in UT26, there are also notable differences, such as the absence of a linE-like gene in B90, indicating a degree of evolutionary divergence following the transfer events. asm.org

The dissemination of these degradation pathways via HGT has important implications for bioremediation, as it can lead to the emergence of novel bacterial strains with enhanced capabilities to break down environmental pollutants. The metabolic engineering of strains like Pseudarthrobacter sulfonivorans with hydroquinone dioxygenase genes from Sphingomonas sp. strain TTNP3 demonstrates the potential to harness this natural process for biotechnological applications. nih.govresearchgate.net

Advanced Methodologies for Research on Dienoid Carboxylates

Spectroscopic Characterization and Structural Analysis

Spectroscopic methods are fundamental in elucidating the precise chemical structure and electronic properties of molecules like (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate. While specific spectroscopic data for this compound are not extensively available in public literature, the methodologies applied to similar dienoid structures provide a clear roadmap for its characterization.

Elucidation of Reaction Intermediates

The transient nature of reaction intermediates in metabolic pathways necessitates sophisticated analytical techniques for their detection and characterization. Techniques such as stopped-flow UV-Vis spectroscopy can be employed to monitor rapid enzymatic reactions involving dienoid carboxylates. This method allows for the observation of changes in the absorbance spectrum on a millisecond timescale, providing insights into the formation and decay of colored intermediates.

Furthermore, advanced mass spectrometry techniques, particularly when coupled with rapid quenching methods, can trap and identify transient species. Cryospray mass spectrometry, for instance, allows for the ionization of molecules from a frozen solution, effectively "freezing" the reaction at a specific time point and enabling the mass analysis of unstable intermediates. While direct studies on this compound are limited, these approaches have been successfully used to study other enzymatic reaction intermediates.

Conformational Studies of Dienoid Structures

The conformation of dienoid carboxylates is crucial for their interaction with enzyme active sites. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these studies. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space correlations between protons, providing information about the molecule's three-dimensional structure in solution.

Computational chemistry offers a complementary approach to experimental methods. By employing quantum mechanical calculations, it is possible to model the potential energy surface of this compound and identify its most stable conformations. These theoretical models can then be validated against experimental data, providing a comprehensive understanding of the molecule's structural dynamics.

Chromatographic Separation and Purity Assessment

The isolation and purification of dienoid carboxylates from complex biological mixtures are critical for their detailed study. Chromatographic techniques are indispensable for this purpose.

HPLC-based Methods for Pathway Intermediates

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of metabolic intermediates. For a polar and charged molecule like this compound, reversed-phase HPLC with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) would be suitable approaches.

A typical HPLC method for the analysis of a related compound, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector set at the maximum absorbance wavelength of the dienoid chromophore.

Table 1: Representative HPLC Parameters for the Analysis of Dienoid Carboxylates

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an unparalleled tool for the identification and structural elucidation of metabolites. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound.

In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the parent ion. High-resolution mass spectrometry (HRMS) can provide the accurate mass of this ion, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) of the parent ion would yield a fragmentation pattern characteristic of the molecule's structure, with expected losses of small neutral molecules like H₂O and CO₂.

Table 2: Predicted Mass Spectrometric Data for this compound

| Ion | Formula | Calculated m/z |

| [M-H]⁻ | C₆H₅O₄⁻ | 141.0193 |

| [M-H-H₂O]⁻ | C₆H₃O₃⁻ | 123.0088 |

| [M-H-CO₂]⁻ | C₅H₅O₂⁻ | 97.0295 |

In Vitro Enzymatic Assays and Reaction Monitoring

Studying the enzymatic reactions that produce or consume this compound is crucial for understanding its biological role. In vitro assays using purified enzymes allow for the detailed characterization of enzyme kinetics and mechanism.

The activity of an enzyme that metabolizes this dienoid carboxylate can be monitored continuously by spectrophotometry if there is a change in absorbance between the substrate and the product. For example, the disappearance of the conjugated diene system of this compound would lead to a decrease in absorbance at its λmax.

Alternatively, discontinuous assays can be employed where the reaction is stopped at various time points, and the concentration of the substrate or product is determined by HPLC or LC-MS. This approach is particularly useful when no significant spectral change accompanies the reaction. The kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can then be determined by fitting the initial reaction rates to the Michaelis-Menten equation.

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling and metabolic flux analysis are powerful techniques for elucidating the intricate workings of metabolic pathways, providing quantitative insights into the flow of atoms through a network of biochemical reactions. In the context of dienoid carboxylates, and specifically the catechol meta-cleavage pathway, these methodologies have been instrumental in understanding the dynamics of intermediates such as this compound.

Isotopic labeling involves the use of substrates enriched with stable isotopes, most commonly ¹³C, to trace the path of carbon atoms as they are incorporated into various metabolites. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry, researchers can deduce the specific routes and contributions of different pathways to their formation. nih.gov This approach is particularly valuable for dissecting complex and interconnected metabolic networks, such as those involved in the degradation of aromatic compounds. nih.gov

Metabolic flux analysis (MFA), often used in conjunction with isotopic labeling, is a computational method that quantifies the rates (fluxes) of enzymatic reactions within a metabolic network at a steady state. nih.gov By integrating data from isotopic labeling experiments with a stoichiometric model of the metabolic network, MFA can provide a detailed map of cellular metabolism, highlighting the key nodes and control points within a pathway. nih.gov

Research Findings in the Catechol Meta-Cleavage Pathway

The catechol meta-cleavage pathway is a central route for the bacterial degradation of aromatic compounds, proceeding through a series of dienoid carboxylate intermediates. Isotopic labeling studies, often employing ¹³C-labeled aromatic substrates like benzoate, have been crucial in delineating the carbon flow through this pathway in organisms such as Pseudomonas putida. nih.govnih.gov

One of the key enzymes in this pathway is catechol 2,3-dioxygenase, which catalyzes the ring cleavage of catechol to form 2-hydroxymuconic semialdehyde. wikipedia.orgebi.ac.uk This intermediate exists in equilibrium with its cyclic tautomer, and its subsequent metabolism is a critical branch point. While direct isotopic labeling data for this compound is not extensively reported in isolation, its formation is intrinsically linked to the flux through the preceding and succeeding enzymatic steps.

Research has focused on engineering the catechol meta-cleavage pathway to channel carbon flux towards the production of valuable bioproducts. For instance, by deleting key enzymes in competing pathways, researchers have successfully redirected the flow of carbon through the meta-cleavage pathway, leading to the accumulation of specific intermediates. nih.gov These metabolic engineering efforts rely heavily on the quantitative data provided by metabolic flux analysis to identify bottlenecks and optimize pathway efficiency.

The table below summarizes the key enzymes involved in the steps immediately surrounding the formation and consumption of intermediates related to this compound and the analytical methods used to study their flux.

| Enzyme | Reaction | Analytical Approach for Flux Determination |

| Catechol 2,3-dioxygenase | Catechol -> 2-Hydroxymuconic semialdehyde | Quantitative PCR of the gene, Kinetic studies of the purified enzyme nih.govnih.govbibliotekanauki.pl |

| 2-Hydroxymuconic semialdehyde dehydrogenase | 2-Hydroxymuconic semialdehyde -> 4-Oxalocrotonate | Inferred from downstream product analysis |

| 4-Oxalocrotonate decarboxylase | 4-Oxalocrotonate -> 2-Oxopent-4-enoate (B1242333) | Not directly measured for flux, but studied kinetically |

| 2-Oxopent-4-enoate hydratase | 2-Oxopent-4-enoate -> 4-Hydroxy-2-oxovalerate | Not directly measured for flux, but enzyme is known to be part of the pathway |

This table is interactive. Click on the enzyme names for more details where available.

Furthermore, studies have shown that the physical association of enzymes in this pathway, such as 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase, can facilitate the efficient transformation of unstable intermediates. nih.gov This "channeling" of substrates prevents their accumulation and decomposition, a phenomenon that can be indirectly observed through metabolic flux analysis by noting the efficient conversion of upstream substrates to downstream products without significant lag or by-product formation.

Future research employing advanced mass spectrometry techniques and computational modeling will likely provide a more granular understanding of the metabolic flux through the this compound pool, further elucidating its role in the complex network of aromatic compound degradation.

Environmental Implications and Biotechnological Prospects

Role in Bioremediation of Aromatic Pollutants

Microorganisms have evolved complex enzymatic systems to utilize aromatic compounds as carbon and energy sources. These catabolic pathways are crucial for the bioremediation of environments contaminated with industrial pollutants. (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate has been identified as a central metabolite in the degradation of several toxic aromatic compounds.

Degradation of Hydroquinone (B1673460) Contaminants

Hydroquinone is an aromatic compound used in various industrial processes and is a known environmental pollutant. Several microorganisms are capable of degrading hydroquinone under aerobic conditions. The metabolic pathway often involves the initial conversion of hydroquinone to 1,2,4-benzenetriol (B23740) (hydroxyhydroquinone). This intermediate is then susceptible to ring cleavage by a dioxygenase enzyme.

While the direct formation of this compound from the ring cleavage of hydroxyhydroquinone is not the most commonly cited pathway, it is structurally analogous to intermediates formed in the degradation of other catecholic compounds. For instance, the meta-cleavage of catechols yields 2-hydroxymuconic semialdehyde, which exists in equilibrium with its cyclic tautomer. It is plausible that similar enzymatic transformations of hydroquinone-derived intermediates could lead to the formation of this compound or its isomers. The aerobic degradation of hydroquinone by some bacteria proceeds through the formation of γ-hydroxymuconic semialdehyde, a structural isomer of 4-hydroxy-6-oxohexa-2,4-dienoate, which is then further metabolized. nih.gov

Anaerobic degradation of hydroquinone follows a different route, typically involving carboxylation to gentisate, which is then further metabolized without the formation of dienone intermediates. nih.gov

| Pollutant | Key Microbial Genera | Initial Enzymatic Step | Potential Intermediate |

| Hydroquinone | Pseudomonas, Aspergillus, Candida | Hydroxylation to 1,2,4-benzenetriol | γ-hydroxymuconic semialdehyde |

Contribution to Xenobiotic Turnover (e.g., Hexachlorocyclohexane)

Hexachlorocyclohexane (HCH), particularly its γ-isomer (lindane), is a persistent organochlorine pesticide. The microbial degradation of HCH has been extensively studied, with the "Lin pathway" being the primary aerobic degradation route. This pathway involves a series of enzymatic reactions that dechlorinate and oxidize the HCH molecule.

The degradation of γ-HCH proceeds through intermediates such as γ-pentachlorocyclohexene, which is eventually converted to chlorohydroquinone (B41787) and then to hydroquinone. nih.gov As mentioned in the previous section, hydroquinone is then further degraded. The downstream pathway of HCH degradation involves the ring cleavage of these aromatic intermediates. Specifically, the cleavage of hydroquinone leads to the formation of γ-hydroxymuconic semialdehyde. nih.gov This compound is a tautomer of 4-hydroxy-6-oxohexa-2,4-dienoic acid, of which this compound is the conjugate base. This indicates a direct link between the degradation of the xenobiotic HCH and the formation of compounds structurally and metabolically related to this compound.

Engineering Microbial Pathways for Targeted Degradation

The natural ability of microorganisms to degrade pollutants can be enhanced through genetic and metabolic engineering. By modifying key enzymes and regulatory pathways, it is possible to create microbial strains with improved bioremediation capabilities.

Construction of Recombinant Strains for Enhanced Bioremediation

The construction of recombinant microbial strains often focuses on overexpressing key catabolic enzymes or introducing genes from other organisms to create novel degradation pathways. For instance, a Pseudarthrobacter sulfonivorans strain, which could not initially degrade hydroquinone, was engineered to express hydroquinone dioxygenase from Sphingomonas sp. This modification enabled the recombinant strain to efficiently catabolize hydroquinone. nih.gov

Further enhancements can be achieved by stabilizing the engineered genetic constructs. In the aforementioned study, the plasmid carrying the dioxygenase genes was stabilized by incorporating a gene essential for the host's survival, thereby ensuring the maintenance of the degradation ability even without selective pressure from antibiotics. nih.gov Such strategies are crucial for the development of robust microbial agents for in-situ bioremediation.

| Engineered Microorganism | Genetic Modification | Target Pollutant | Outcome |

| Pseudarthrobacter sulfonivorans Ar51 | Expression of hydroquinone dioxygenase from Sphingomonas sp. TTNP3 | Hydroquinone | Efficient degradation of up to 470 mg/L in 16 hours |

Expanding Substrate Range of Dioxygenases and Hydrolases

Dioxygenases and hydrolases are key enzymes in the degradation of aromatic compounds. Their substrate specificity often determines the range of pollutants a microorganism can degrade. Protein engineering techniques, such as site-directed mutagenesis and directed evolution, can be employed to broaden the substrate range of these enzymes.

For example, biphenyl (B1667301) dioxygenases, which are involved in the degradation of polychlorinated biphenyls (PCBs), have been engineered to enhance their activity towards a wider range of PCB congeners. By creating chimeric enzymes that combine parts of different parental dioxygenases, researchers have developed variants with novel degradation capabilities. This approach can be applied to enzymes involved in the downstream metabolism of aromatic compounds, potentially enhancing the processing of intermediates like this compound and its precursors.

Biocatalytic Applications in Organic Synthesis

The enzymes involved in microbial catabolic pathways represent a valuable toolbox for organic chemists. Their high selectivity (chemo-, regio-, and stereoselectivity) makes them attractive catalysts for the synthesis of fine chemicals and pharmaceuticals.

Enzymes from aromatic degradation pathways, such as dioxygenases, hydrolases, and dehydrogenases, can be used for asymmetric synthesis. For example, dioxygenases can catalyze the enantioselective dihydroxylation of aromatic rings to produce chiral cis-diols, which are valuable building blocks for the synthesis of complex molecules. nih.gov

While specific applications of this compound itself in organic synthesis are not widely documented, the enzymes responsible for its formation and further metabolism hold significant potential. For instance, the hydrolase that cleaves the carbon-carbon bond in the open-chain form of this intermediate could be exploited for the synthesis of functionalized carboxylic acids. The principles of asymmetric biocatalysis, such as kinetic resolution and desymmetrization, can be applied using these enzymes to produce enantiomerically pure compounds. nih.govnih.gov The increasing availability of microbial enzymes and the development of robust enzyme engineering techniques are expanding the scope of biocatalysis in industrial organic synthesis. mdpi.com

| Enzyme Class | Reaction Type | Potential Application in Synthesis |

| Dioxygenases | Asymmetric dihydroxylation | Synthesis of chiral cis-diols |

| Hydrolases | Enantioselective hydrolysis | Kinetic resolution of racemic esters and epoxides |

| Dehydrogenases | Stereoselective reduction/oxidation | Synthesis of chiral alcohols and ketones |

Future Directions in 2e,4z 4 Hydroxy 6 Oxohexa 2,4 Dienoate Research

Discovery of Novel Enzymes and Pathways

The exploration for novel enzymes and metabolic pathways that produce or degrade (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate is a key frontier in biotechnology and environmental science. This compound is a known intermediate in the meta-cleavage pathway of aromatic compounds such as catechol, which is a central route for the bacterial degradation of numerous environmental pollutants. nih.govpsu.edu The enzymes involved in these pathways, particularly hydrolases and dehydrogenases, are of significant interest for bioremediation and biocatalysis.

Future research will likely focus on several key areas:

Metagenomic Exploration: The vast majority of microbial life has yet to be cultured in the laboratory, representing an enormous untapped reservoir of novel enzymes. Metagenomic approaches, which involve the direct sequencing of DNA from environmental samples, will be instrumental in discovering new enzymes with activity towards this compound and its precursors. These studies could reveal enzymes with enhanced stability, broader substrate specificity, or higher catalytic efficiency.

Pathway Elucidation in Diverse Organisms: While the meta-cleavage pathway is well-documented in some bacteria like Pseudomonas putida, there is a need to explore its diversity in other microorganisms, including fungi and archaea. nih.gov Such investigations could uncover alternative metabolic routes or novel enzymatic steps for the transformation of this compound.

Synthetic Biology and Pathway Engineering: The principles of synthetic biology offer the potential to construct novel metabolic pathways in engineered microorganisms. nih.govresearchgate.net By combining genes from different organisms, researchers can create synthetic pathways for the production of valuable chemicals from this compound or, conversely, for its efficient degradation. This could lead to the development of microbial cell factories for green chemistry applications. nih.govresearchgate.net

Structural Elucidation of Enzyme-Substrate Complexes

A detailed understanding of how enzymes recognize and catalyze reactions involving this compound at the atomic level is crucial for their rational engineering and application. X-ray crystallography and other structural biology techniques are powerful tools for visualizing the three-dimensional structures of enzyme-substrate complexes.

While a significant number of structures have been solved for related enzymes like 2-hydroxymuconate-semialdehyde hydrolase, there is a specific need for the structural characterization of enzymes in complex with this compound. wikipedia.org Future research in this area will likely involve:

Crystallization of Enzyme-Ligand Complexes: Obtaining high-quality crystals of enzymes such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase bound to this compound or its analogs will be a primary goal. uniprot.org These structures will provide invaluable insights into the specific amino acid residues involved in substrate binding and catalysis.

Cryo-Electron Microscopy (Cryo-EM): For larger enzyme complexes or those that are difficult to crystallize, cryo-EM is emerging as a powerful alternative for high-resolution structure determination.

Spectroscopic and Mutagenesis Studies: The structural data will be complemented by site-directed mutagenesis studies to probe the function of key active site residues. Spectroscopic techniques can also be used to study the electronic and geometric properties of the substrate within the enzyme's active site.

The table below summarizes key enzymes related to the metabolism of this compound and the current status of their structural characterization.

| Enzyme | EC Number | Organism | PDB Accession Codes (for related structures) |

| 2-hydroxymuconate-semialdehyde hydrolase | 3.7.1.9 | Pseudomonas putida | 1IUN, 1IUO, 1IUP, 1UK6, 1UK7, 1UK8, 1UK9, 1UKA, 1UKB, 2D0D wikipedia.org |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | 3.7.1.8 | Dyella ginsengisoli | B5SU85 (AlphaFold prediction) uniprot.org |

| 2-hydroxymuconic semialdehyde dehydrogenase | 1.2.1.- | Pseudomonas putida | P23105 (UniProt) uniprot.org |

Computational Approaches for Enzyme Design and Pathway Prediction

Computational modeling and simulation are becoming indispensable tools in modern enzymology and metabolic engineering. These approaches can accelerate the discovery and optimization of enzymes and pathways, reducing the time and cost associated with experimental work.

For this compound research, future computational efforts will likely concentrate on:

Enzyme Design and Engineering: Using computational methods, it is possible to redesign existing enzymes to improve their activity, stability, or specificity for this compound. This can involve techniques like molecular docking to predict substrate binding and quantum mechanics/molecular mechanics (QM/MM) calculations to model the reaction mechanism.

Pathway Prediction and Optimization: Systems biology and metabolic modeling approaches can be used to predict and analyze the performance of native and engineered pathways involving this compound. This can help identify potential bottlenecks and guide the rational design of more efficient metabolic routes.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of enzymes and their interactions with substrates like this compound. ucsb.edunih.govnih.govmdpi.commdpi.com These simulations can reveal how the enzyme's structure fluctuates and how the substrate is positioned within the active site, which is crucial for understanding the catalytic mechanism.

Development of High-Throughput Screening Methods for Biocatalysts

The discovery of novel enzymes from metagenomic libraries or the creation of improved enzyme variants through directed evolution requires efficient high-throughput screening (HTS) methods. These methods allow for the rapid testing of thousands or even millions of enzyme candidates.

Future research in this area will focus on developing specific and sensitive HTS assays for enzymes that act on this compound. Key developments are expected in:

Fluorogenic Probes: The design and synthesis of novel fluorogenic probes that release a fluorescent signal upon enzymatic transformation of this compound or a related substrate will be a major focus. rsc.orguchicago.edu These probes would enable the use of fluorescence-activated cell sorting (FACS) for ultra-high-throughput screening.

Biosensor-Based Screening: The development of whole-cell biosensors that produce a detectable signal (e.g., fluorescence or color) in the presence of this compound or a product of its metabolism could provide a powerful screening tool.

Microfluidic Platforms: Microfluidic devices allow for the miniaturization of assays, significantly reducing reagent consumption and enabling the screening of large libraries in a short amount of time. The integration of HTS assays into microfluidic platforms will be a key enabling technology.

The table below outlines some emerging high-throughput screening platforms and their potential application in this compound research.

| Screening Platform | Principle | Potential Application for this compound Research |

| Fluorescence-Activated Cell Sorting (FACS) | Cells expressing enzyme variants are incubated with a fluorogenic substrate. Cells with high activity become fluorescent and are sorted. | Screening of metagenomic or directed evolution libraries for novel hydrolases or dehydrogenases. |

| Droplet-Based Microfluidics | Individual cells are encapsulated in picoliter-sized droplets with the substrate. The product of the reaction is detected within each droplet. | Ultra-high-throughput screening of millions of enzyme variants for improved catalytic efficiency. |

| Whole-Cell Biosensors | Engineered cells produce a reporter protein (e.g., GFP) in response to the presence of the target molecule or a downstream metabolite. | Screening for novel pathways that metabolize this compound. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate in laboratory settings?

- Methodological Answer : Synthesis typically involves enzymatic pathways or controlled chemical oxidation. For example, hydrolases like EC 3.7.1.13 catalyze the hydrolysis of structurally similar compounds (e.g., 2-hydroxy-6-oxo-6-(2-aminophenyl)hexa-2,4-dienoate) to yield intermediates such as anthranilate, which can guide analogous synthetic routes . Chemical synthesis may require protecting-group strategies to preserve the (2E,4Z) stereochemistry, followed by selective deprotection and purification via column chromatography. Confirmation of stereochemistry is critical (see FAQ 2).

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer :

- NMR Spectroscopy : Coupling constants (e.g., ) and NOESY correlations can distinguish between (2E,4Z) and other isomers. For instance, trans/cis relationships in conjugated dienes produce distinct splitting patterns .

- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, though crystallization may require derivatization (e.g., salt formation) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical spectral data .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula (e.g., CHO) and confirms the molecular ion peak .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm, hydroxyl stretches at ~3200 cm) .

- UV-Vis Spectroscopy : Detects conjugated systems (λmax ~250–300 nm for α,β-unsaturated ketones) .

Advanced Research Questions

Q. What role does this compound play in enzymatic degradation pathways, and how can its intermediates be tracked?

- Methodological Answer : The compound is a proposed intermediate in microbial degradation pathways (e.g., anthranilate metabolism). Hydrolases (EC 3.7.1.13) catalyze its hydrolysis to anthranilate and (2E)-2-hydroxypenta-2,4-dienoate .

- Tracking Methods :

- Stable Isotope Labeling : Use C-labeled substrates to trace carbon flow via LC-MS.

- Kinetic Studies : Monitor reaction progress using stopped-flow UV-Vis or fluorescence assays (anthranilate has intrinsic fluorescence) .

Q. How do stereoisomerism and tautomeric forms affect the compound’s reactivity in different solvents?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the enol tautomer, enhancing nucleophilic reactivity. Non-polar solvents favor the keto form .

- Isomer-Specific Reactivity : The (2E,4Z) configuration allows conjugated π-system interactions, influencing electron transfer in redox reactions. Computational studies (e.g., QM/MM) model solvent interactions and tautomeric equilibria .

Q. What computational approaches are recommended for modeling the compound’s interaction with enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with hydrolases. Validate with mutagenesis studies (e.g., active-site residues in EC 3.7.1.13) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate catalytic mechanisms, such as proton transfer during hydrolysis .

- MD Simulations : Analyze conformational stability in aqueous vs. membrane environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.